(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone
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Overview
Description
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, pyrrolidine, and pyrazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a selective non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
Biochemical Analysis
Biochemical Properties
The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . This receptor plays a crucial role in the regulation of metabolic and inflammatory diseases . The compound’s interaction with GPBAR1 induces the mRNA expression of the GPBAR1 target gene pro-glucagon .
Cellular Effects
The compound’s activation of GPBAR1 has several effects on cellular processes. In intestinal enteroendocrine L cells, the activation of GPBAR1 by this compound stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a decrease in blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to GPBAR1 . Computational studies have elucidated the binding mode of the compound to GPBAR1, providing important structural insights for the design of non-steroidal GPBAR1 agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving pyrrolidine and suitable electrophiles . The final step involves the coupling of the oxadiazole and pyrrolidine intermediates with the 4-chloro-1-ethyl-1H-pyrazole moiety, often using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Substitution: The chloro group on the pyrazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include oxadiazole N-oxides, reduced amine derivatives, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone has been explored for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, pyrrolidine derivatives, and pyrazole derivatives, such as:
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer activities.
Pyrrolidine derivatives: Often explored for their potential as enzyme inhibitors and therapeutic agents.
Pyrazole derivatives: Studied for their anti-inflammatory and anticancer properties.
Uniqueness
What sets (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone apart is its unique combination of these three heterocyclic rings, which may confer a distinct set of biological activities and chemical properties .
Properties
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c1-2-18-6-9(13)10(15-18)12(19)17-4-3-8(5-17)11-14-7-20-16-11/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXPMYNLXGCCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CCC(C2)C3=NOC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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